molecular formula C17H19N7OS B2435029 (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1226458-11-2

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No. B2435029
CAS RN: 1226458-11-2
M. Wt: 369.45
InChI Key: JMNXYBFQWLMSTC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic moieties, including pyrazole, pyridazine, piperazine, and thiazole rings. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring might be formed through a condensation reaction of a hydrazine and a 1,3-diketone . The piperazine ring could be formed through a reaction of a secondary amine with a suitable electrophile .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the piperazine ring is known to be reactive towards acids and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it more polar and increase its solubility in water .

Scientific Research Applications

Medicinal Chemistry

a. Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by Leishmania species. Researchers could evaluate the compound’s potential as an antileishmanial agent. In vitro assays against Leishmania parasites could determine its efficacy in inhibiting parasite growth .

b. Antimalarial Activity: Malaria remains a global health concern. Investigating the compound’s antimalarial activity could lead to the development of new drugs. In vitro tests against Plasmodium species (the malaria-causing parasites) would assess its effectiveness .

Drug Design and Optimization

a. Cytotoxicity: The compound’s derivatives could be synthesized and screened for cytotoxic activity against various cancer cell lines (e.g., BT-474, HeLa, MCF-7, NCI-H460, HaCaT). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used for such evaluations .

Molecular Docking Studies

Molecular docking simulations can predict the binding affinity of the compound to specific protein targets. Researchers could explore its interactions with relevant enzymes or receptors, aiding drug discovery efforts .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Further studies could be conducted to determine the biological activity of this compound and to optimize its structure for potential therapeutic use .

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS/c1-12-16(26-13(2)19-12)17(25)23-10-8-22(9-11-23)14-4-5-15(21-20-14)24-7-3-6-18-24/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNXYBFQWLMSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

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